Lipophilicity Modulation via Phenoxy Regioisomerism: XLogP3-AA Comparison
The 3-phenoxy regioisomer (CAS 313531-61-2) exhibits a significantly lower calculated lipophilicity (XLogP3-AA = 5.0 ± 0.3) compared to the 2-phenoxy regioisomer (CAS 361159-53-7, XLogP3-AA = 5.4), representing a quantifiable shift of approximately 0.4 log units [1]. This difference arises solely from the position of the phenoxy substituent on the benzamide ring, as the remainder of the molecule is identical. In drug discovery, a ΔlogP of 0.4 is considered highly meaningful, often correlating with substantially different solubility, permeability, and metabolic stability profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.0 (± 0.3) |
| Comparator Or Baseline | N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide (CAS 361159-53-7): XLogP3-AA = 5.4 |
| Quantified Difference | ΔXLogP3-AA ≈ -0.4 (target less lipophilic) |
| Conditions | PubChem XLogP3-AA 3.0 computational algorithm; data retrieved 2026-05-09. |
Why This Matters
A lower logP value may confer improved aqueous solubility and a better developability profile, making the 3-phenoxy isomer the preferable choice for assays where high lipophilicity is a liability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3536818, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. XLogP3-AA value. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3536818 (Accessed 2026-05-09). View Source
